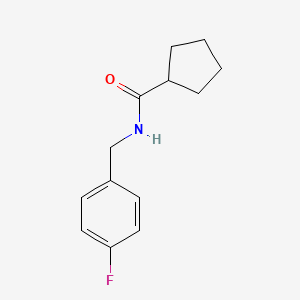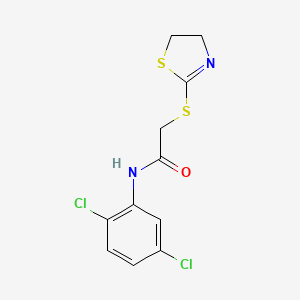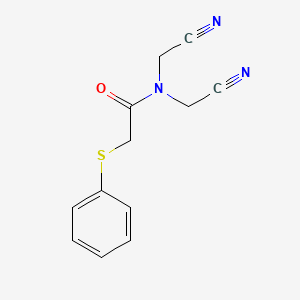
N-(4-fluorobenzyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)cyclopentanecarboxamide, also known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor has been implicated in various physiological and pathological processes, including pain perception, stress response, anxiety, depression, and addiction.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in various preclinical models to investigate its potential therapeutic applications. One of the main areas of research is pain management, as the NOP receptor has been shown to play a role in modulating pain perception. N-(4-fluorobenzyl)cyclopentanecarboxamide has been found to be effective in reducing pain in various animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, N-(4-fluorobenzyl)cyclopentanecarboxamide has also been investigated for its potential use in treating anxiety, depression, and addiction, as the NOP receptor has been implicated in these disorders.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)cyclopentanecarboxamide involves its selective activation of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is coupled to various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. Activation of the NOP receptor by N-(4-fluorobenzyl)cyclopentanecarboxamide leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In preclinical studies, N-(4-fluorobenzyl)cyclopentanecarboxamide has been found to reduce pain perception, anxiety, and depression-like behaviors, and to enhance stress resilience. N-(4-fluorobenzyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NOP receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(4-fluorobenzyl)cyclopentanecarboxamide also has some limitations, including its relatively low aqueous solubility, which may limit its use in certain experimental settings. In addition, the lack of a well-characterized NOP receptor antagonist may limit the interpretation of some experimental results.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)cyclopentanecarboxamide, including the development of more potent and selective NOP receptor agonists and antagonists, the investigation of the role of the NOP receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of N-(4-fluorobenzyl)cyclopentanecarboxamide in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(4-fluorobenzyl)cyclopentanecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-(4-fluorobenzyl)cyclopentanecarboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in pain management, anxiety, depression, and addiction. The synthesis of N-(4-fluorobenzyl)cyclopentanecarboxamide involves several steps, and the compound has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of N-(4-fluorobenzyl)cyclopentanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)cyclopentanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-fluorobenzylamine, which is then reacted with cyclopentanecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product N-(4-fluorobenzyl)cyclopentanecarboxamide. The overall yield of the synthesis is around 30%, and the purity of the compound can be achieved by using various purification methods, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKLUDTWHLWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)



![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)
![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)